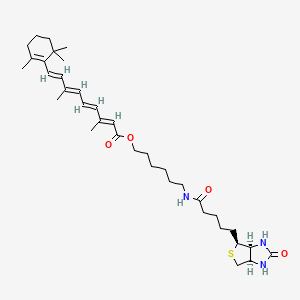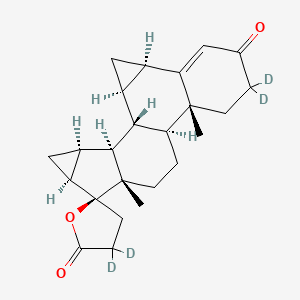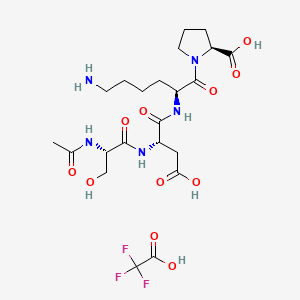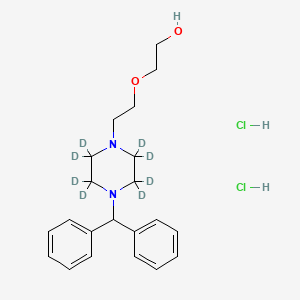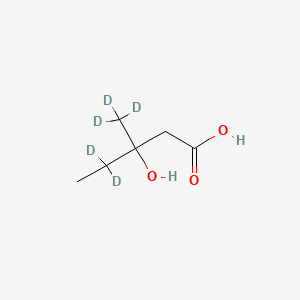
3-Hydroxy-3-methylvaleric acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methylvaleric acid-d5 is a deuterium-labeled derivative of 3-Hydroxy-3-methylvaleric acid. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for tracing and quantifying biochemical processes. The molecular formula of this compound is C6H7D5O3, and it has a molecular weight of 137.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylvaleric acid-d5 typically involves the deuteration of 3-Hydroxy-3-methylvaleric acid. This process can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a controlled environment to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain high-purity deuterium-labeled compounds. The production is carried out under strict quality control to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methylvaleric acid-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) can be used in the presence of a suitable leaving group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Hydroxy-3-methylvaleric acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methylvaleric acid-d5 involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms provide a distinct mass difference, allowing researchers to trace the compound through various metabolic processes. This enables the study of reaction mechanisms, metabolic pathways, and the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3-methylvaleric acid: The non-deuterated form of the compound.
3-Hydroxy-3-methylglutaryl-coenzyme A: A related compound involved in the mevalonate pathway.
3-Hydroxy-3-methylbutyric acid: Another structurally similar compound with different biochemical properties.
Uniqueness
3-Hydroxy-3-methylvaleric acid-d5 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying biochemical processes. The incorporation of deuterium atoms affects the compound’s pharmacokinetic and metabolic profiles, making it valuable for studying drug metabolism and distribution .
Propriétés
Formule moléculaire |
C6H12O3 |
|---|---|
Poids moléculaire |
137.19 g/mol |
Nom IUPAC |
4,4-dideuterio-3-hydroxy-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H12O3/c1-3-6(2,9)4-5(7)8/h9H,3-4H2,1-2H3,(H,7,8)/i2D3,3D2 |
Clé InChI |
KEGHVPSZIWXTPY-PDWRLMEDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(CC(=O)O)(C([2H])([2H])C)O |
SMILES canonique |
CCC(C)(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
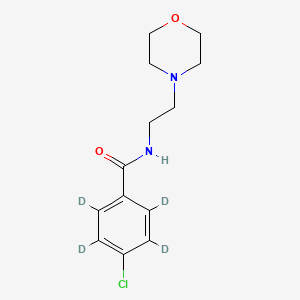
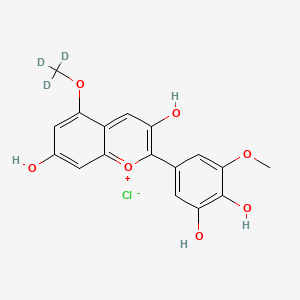
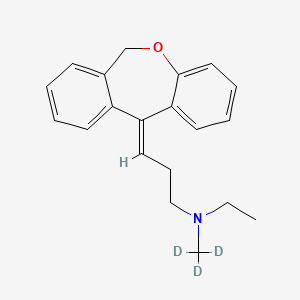
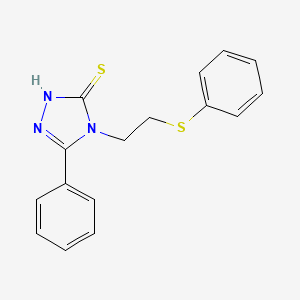

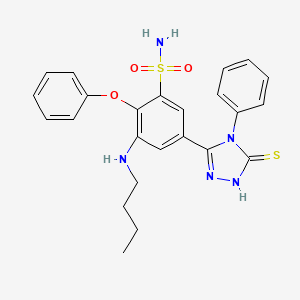
![1-(8-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B12411060.png)
